CEP-9722

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

CEP-9722 is a selective inhibitor of poly(ADP-ribose) polymerase-1 and -2, commonly referred to as PARP-1 and PARP-2. It serves as a prodrug for CEP-8983, designed to enhance solubility and bioavailability. The compound exhibits a high degree of selectivity, with inhibitory concentrations (IC50) of approximately 20 nM for PARP-1 and 6 nM for PARP-2, making it a potent candidate in cancer treatment strategies that target DNA repair mechanisms .

CEP-9722 undergoes rapid nonenzymatic conversion to its active form, CEP-8983, in physiological conditions. This conversion occurs within five minutes and is facilitated by the acidic environment, specifically when formulated in gluconic acid . The chemical structure of CEP-9722 allows it to effectively bind to the catalytic site of PARP enzymes, inhibiting their activity and thereby disrupting the DNA repair process in cancer cells.

The primary biological activity of CEP-9722 involves the inhibition of PARP enzymes, which play a crucial role in repairing single-strand breaks in DNA. By inhibiting these enzymes, CEP-9722 enhances the cytotoxic effects of various chemotherapeutic agents, such as temozolomide and irinotecan. Studies have shown that the administration of CEP-9722 can significantly sensitize resistant tumor cells to these agents, leading to increased apoptosis and reduced tumor growth in preclinical models .

The synthesis of CEP-9722 involves several steps that focus on optimizing its pharmacokinetic properties. The compound is typically synthesized through a multi-step organic reaction process that includes:

- Formation of key intermediates from commercially available starting materials.

- Functionalization to introduce specific chemical groups that enhance solubility.

- Final purification steps to obtain the active prodrug form suitable for biological evaluation.

The precise synthetic pathway may vary depending on the specific laboratory protocols employed.

CEP-9722 is primarily investigated for its applications in oncology, particularly in combination therapies for treating various cancers characterized by defects in DNA repair mechanisms. Its ability to enhance the efficacy of existing chemotherapeutic agents makes it a promising candidate for clinical trials aimed at overcoming drug resistance . Additionally, studies suggest potential applications in other therapeutic areas where modulation of DNA repair pathways may be beneficial.

Research indicates that CEP-9722 interacts synergistically with other chemotherapeutic agents. In vitro studies demonstrate that when combined with temozolomide or irinotecan, CEP-9722 significantly increases cell death in cancer cell lines resistant to these treatments . Furthermore, its selective inhibition profile allows for targeted therapy with potentially reduced side effects compared to traditional chemotherapy.

Several compounds exhibit similar mechanisms of action as CEP-9722, primarily as PARP inhibitors. Below is a comparison highlighting their unique features:

| Compound Name | Mechanism of Action | IC50 (nM) | Unique Features |

|---|---|---|---|

| Niraparib | PARP inhibitor | 1 | Approved for ovarian cancer; oral bioavailability |

| Olaparib | PARP inhibitor | 10 | First approved PARP inhibitor; used in BRCA-mutated cancers |

| Rucaparib | PARP inhibitor | 5 | Effective in tumors with homologous recombination deficiencies |

| CEP-8983 | Active form of CEP-9722 | 20 (PARP-1) | Directly inhibits PARP enzymes; derived from CEP-9722 |

CEP-9722 stands out due to its prodrug formulation that enhances solubility and delivery, potentially leading to improved therapeutic outcomes compared to other PARP inhibitors .

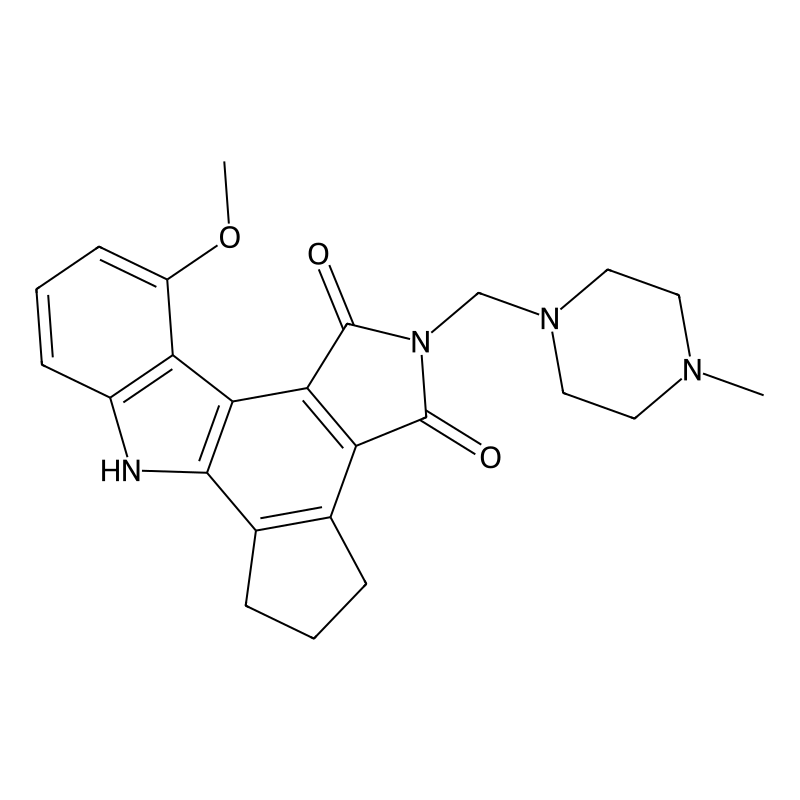

CEP-9722 represents a sophisticated example of prodrug design, specifically engineered as a small-molecule prodrug of CEP-8983 [1] [2] [3]. The compound belongs to the class of 4-methoxy-carbazole derivatives and features a complex cyclopenta[a]pyrrolo[3,4-c]carbazole scaffold [1] [2] [4]. The molecular structure of CEP-9722 (Chemical Abstracts Service number 916574-83-9) has a molecular formula of C₂₄H₂₆N₄O₃ and a molecular weight of 418.5 grams per mole [1] [2] [5].

The synthetic pathway for CEP-9722 involves the construction of the carbazole core structure through established synthetic methodologies. The complete International Union of Pure and Applied Chemistry name for this compound is 11-methoxy-2-((4-methylpiperazin-1-yl)methyl)-4,5,6,7-tetrahydro-1H-cyclopenta[a]pyrrolo[3,4-c]carbazole-1,3(2H)-dione [6] [7]. The Simplified Molecular Input Line Entry System representation demonstrates the structural complexity: COC1=CC=CC2=C1C3=C(N2)C4=C(CCC4)C5=C3C(=O)N(CN6CCN(C)CC6)C5=O [6] [8] [7].

The prodrug design strategy was specifically developed to overcome the poor oral bioavailability of the parent compound CEP-8983 [3]. CEP-8983 itself exhibits potent inhibitory activity against poly(adenosine diphosphate-ribose) polymerase enzymes, with half-maximal inhibitory concentration values of 20 nanomolar for poly(adenosine diphosphate-ribose) polymerase-1 and 6 nanomolar for poly(adenosine diphosphate-ribose) polymerase-2 [3] [9]. However, the poor solubility characteristics of CEP-8983 necessitated the development of a more bioavailable formulation.

The conversion mechanism from CEP-9722 to its active metabolite CEP-8983 occurs rapidly following administration [3] [10]. This biotransformation represents a critical aspect of the compound's pharmacological profile, as the prodrug itself is pharmacologically inactive until converted to CEP-8983. The conversion process has been demonstrated to occur efficiently in plasma, enabling the therapeutic effects associated with poly(adenosine diphosphate-ribose) polymerase inhibition [10].

Structure-Activity Relationship Development

The structure-activity relationship profile of CEP-9722 demonstrates the importance of specific molecular features for optimal biological activity. The compound exhibits achiral stereochemistry with no defined stereocenters and neutral charge state characteristics [5] [7]. The molecular architecture incorporates several key structural elements that contribute to its pharmacological activity.

The methoxy substitution at the 11-position of the carbazole ring system represents a critical structural feature for maintaining poly(adenosine diphosphate-ribose) polymerase inhibitory activity [1] [2]. This methoxy group participates in hydrogen bonding interactions within the enzyme active site, contributing to the compound's binding affinity and selectivity profile. The piperazine moiety attached through a methylene linker provides additional opportunities for favorable intermolecular interactions with the target enzymes [1] [2] [6].

The fused ring system, incorporating both the carbazole core and the cyclopentane ring, creates a rigid molecular framework that positions the functional groups in an optimal geometric arrangement for enzyme binding [1] [2]. This structural rigidity contributes to the compound's selectivity for poly(adenosine diphosphate-ribose) polymerase-1 and poly(adenosine diphosphate-ribose) polymerase-2 over other members of the poly(adenosine diphosphate-ribose) polymerase enzyme family.

The structure-activity relationship studies have revealed that modifications to the core carbazole structure significantly impact biological activity. The specific substitution pattern and the presence of the methylpiperazine moiety are essential for maintaining the desired pharmacological profile. The compound's ability to function as an effective prodrug while retaining favorable physicochemical properties represents a successful optimization of the structure-activity relationship parameters.

Formulation Strategies for Bioavailability Enhancement

The formulation development of CEP-9722 focused primarily on addressing the bioavailability limitations associated with the parent compound CEP-8983 [3]. The prodrug approach represents the primary strategy employed to enhance oral bioavailability and improve the overall pharmacokinetic profile of the active pharmaceutical ingredient.

The physicochemical properties of CEP-9722 have been characterized to support formulation development efforts. The compound exhibits a water solubility of 0.0905 milligrams per milliliter [5], which represents an improvement over the parent compound CEP-8983. The logarithm of the partition coefficient values range from 2.6 to 2.86 [5], indicating moderate lipophilicity that supports membrane permeation while maintaining adequate aqueous solubility for dissolution.

The molecular properties relevant to oral bioavailability include a polar surface area of 68.88 square angstroms, five hydrogen bond acceptors, one hydrogen bond donor, and three rotatable bonds [5]. These parameters fall within the generally accepted ranges for oral drug-like compounds, supporting the potential for good absorption characteristics. The strongest basic ionization constant value of 7.4 [5] suggests that the compound will exist in both ionized and neutral forms under physiological conditions, which can influence dissolution and permeation characteristics.

Clinical pharmacokinetic studies have revealed high inter-patient and intra-patient variability in systemic exposure [11] [3]. This variability presents challenges for dose optimization and therapeutic monitoring. Factors that have been identified as influencing pharmacokinetic variability include smoking status and concomitant use of agents that alter gastric pH [3]. These observations suggest that formulation strategies may need to incorporate approaches to minimize the impact of physiological variables on drug absorption.

The oral formulation strategy employed for CEP-9722 represents a balance between achieving adequate bioavailability and maintaining manufacturing feasibility [3]. The compound has been formulated for oral administration, with clinical studies demonstrating dose-dependent increases in systemic exposure across the therapeutic dose range [11] [3].

Analytical Characterization Techniques

The analytical characterization of CEP-9722 requires sophisticated methodologies capable of accurately determining the compound's identity, purity, and stability characteristics. The complex molecular structure and the presence of multiple functional groups necessitate the use of complementary analytical techniques to provide comprehensive characterization data.

Nuclear magnetic resonance spectroscopy represents a fundamental technique for structural confirmation of CEP-9722. The multiple ring systems and the presence of both aromatic and aliphatic protons create a characteristic nuclear magnetic resonance spectrum that serves as a fingerprint for compound identification [12]. The carbazole ring system produces distinctive aromatic signals, while the piperazine moiety and the cyclopentane ring contribute to the aliphatic region of the spectrum. The methoxy group provides a clear singlet signal that can be used for both identification and quantitative analysis purposes.

Mass spectrometry provides critical information for molecular weight confirmation and structural elucidation of CEP-9722 [12]. The molecular ion peak at mass-to-charge ratio 418.5 corresponds to the expected molecular weight, while fragmentation patterns provide insight into the compound's structural features. The presence of the piperazine moiety and the carbazole core can be confirmed through characteristic fragmentation patterns observed in tandem mass spectrometry experiments.

High-performance liquid chromatography methods are essential for purity analysis and quantitative determination of CEP-9722 [13] [14]. The development of stability-indicating high-performance liquid chromatography methods requires careful optimization of mobile phase composition, column selection, and detection parameters to achieve adequate separation of the parent compound from potential degradation products and related impurities. The compound's moderate lipophilicity and the presence of basic nitrogen atoms in the piperazine ring influence chromatographic behavior and retention characteristics.

Peak purity assessment represents a critical aspect of high-performance liquid chromatography analysis for CEP-9722 [13] [14]. Photodiode array detection enables the evaluation of spectral consistency across chromatographic peaks, providing confidence in peak homogeneity. The assessment of peak purity is particularly important given the complex synthetic pathway and the potential for structural isomers or related impurities to co-elute with the target compound.

Quality Control Parameters

The establishment of comprehensive quality control parameters for CEP-9722 requires consideration of the compound's chemical stability, potential degradation pathways, and the analytical methods used for characterization. The quality control strategy must address both chemical and microbiological aspects of product quality to ensure consistent therapeutic performance.

Chemical identity confirmation represents the primary quality control parameter for CEP-9722. This includes verification of the molecular structure through spectroscopic methods, confirmation of the molecular weight through mass spectrometry, and assessment of chemical purity through chromatographic analysis. The acceptance criteria for chemical identity must be sufficiently specific to distinguish CEP-9722 from related compounds and potential synthetic intermediates.

Purity determination through high-performance liquid chromatography analysis represents a critical quality control parameter [15]. The method must be capable of detecting and quantifying related substances, including the active metabolite CEP-8983, synthetic impurities, and degradation products. Stability-indicating methodology ensures that the analytical method can distinguish between the intact drug substance and products formed during storage or stress conditions.

The compound's stability characteristics under various storage conditions represent important quality control considerations. Given the prodrug nature of CEP-9722 and its intended conversion to CEP-8983, stability studies must monitor both the integrity of the prodrug and the formation of the active metabolite under storage conditions. Temperature, humidity, and light exposure represent key stress factors that must be evaluated during stability testing.

Microbiological quality parameters are essential for oral dosage forms of CEP-9722. These include total viable aerobic count, total combined yeasts and molds count, and absence of specified objectionable organisms. The antimicrobial effectiveness of the formulation may also require evaluation depending on the specific dosage form characteristics and intended storage conditions.

Water content determination represents an important quality control parameter given the potential for hydrolytic degradation of the compound. Karl Fischer titration or other appropriate methods can be employed to monitor water content and ensure that it remains within acceptable limits throughout the product's shelf life.

Dissolution testing may be required for solid oral dosage forms of CEP-9722 to ensure consistent release characteristics. The dissolution method must be appropriately validated and should demonstrate discriminatory capability to detect changes in product performance. Given the bioavailability enhancement objectives of the prodrug design, dissolution testing provides important information about the formulation's ability to deliver the drug substance in a form suitable for absorption.

Assay determination through validated analytical methods ensures that the drug substance content meets specified requirements. The analytical method must be specific, accurate, precise, and robust to provide reliable quantitative results. Method validation should include assessment of linearity, range, accuracy, precision, specificity, detection limit, quantitation limit, and robustness according to established guidelines.